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molecular formula C9H8ClNO4 B188069 Dimethyl 4-chloropyridine-2,6-dicarboxylate CAS No. 5371-70-0

Dimethyl 4-chloropyridine-2,6-dicarboxylate

Cat. No. B188069
M. Wt: 229.62 g/mol
InChI Key: NFXKYKHKNUFOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214817B1

Procedure details

Dimethyl 4-chloro-2,6-pyridine dicarboxylate, prepared as in Example 4, (85.0 g, 370 mmol) was dissolved in MeOH (2.3 L). The solution was cooled to 0° C. To the cooled solution was added NaBH4 (63.0 g, 167 mmol) in small portions. The reaction mixture stirred at 0° C. for 1 hour, then at room temperature for 2-3 hours. After about 3 hours, the mixture was allowed to reflux overnight. Acetone (425 mL) was added to the reaction mixture. The solution was heated to reflux for 1 hour, then was concentrated in vacuo. Saturated Na2CO3 solution (650 mL) was added to the concentrate and refluxed for 45 minutes. The flask was allowed to reach room temperature and left at room temperature for 16 h. The flask contained a white precipitate which was filtered and washed with chloroform (30 mL). The white solid was dissolved in hot THF (300 mL), dried over magnesium sulfate and filtered, then concentrated in vacuo to afford 32.1 g 4-chloro-2,6-dihydroxymethyl pyridine as a white solid. The filtrate was concentrated. The resulting white solid was heated in THF (500 mL), dried over magnesium sulfate and filtered. This process was repeated then the solid was stirred in 200 mL of CHCl3 and filtered to afford an additional 23.6 g (87% overall yield) of pure 4-chloro-2,6-dihydroxymethyl pyridine as a white solid: 1H NMR (CD3OD, 400 MHz) δ 7.62 (s, 2H), 5.02 (s, 2H), 4.83 (s, 4H). 13C NMR (CD3OD, 100 MHz) δ 162.57, 145.75, 118.76, 63.74.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
425 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](OC)=[O:9])[N:5]=[C:4]([C:12](OC)=[O:13])[CH:3]=1.[BH4-].[Na+].CC(C)=O>CO>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[N:5]=[C:4]([CH2:12][OH:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
425 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
2.3 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2-3 hours
Duration
2.5 (± 0.5) h
WAIT
Type
WAIT
Details
After about 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Saturated Na2CO3 solution (650 mL) was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to reach room temperature
WAIT
Type
WAIT
Details
left at room temperature for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with chloroform (30 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The white solid was dissolved in hot THF (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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